1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Overview
Description
1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium carbonate . The process may also include steps like cyclization and deprotection to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced techniques like microwave irradiation can also enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, sodium carbonate, and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate various biological activities by binding to receptors or enzymes . This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is unique due to its specific substitution pattern on the piperazine ring, which can result in distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-[2-[4-(4-chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-16-15-18(7-8-19(16)21)25-13-11-24(12-14-25)10-9-22-20(26)23-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJGXUCPYKVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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